Cas no 898761-25-6 (3'-Bromo-3-(4-bromophenyl)propiophenone)

3'-Bromo-3-(4-bromophenyl)propiophenone is a brominated aromatic ketone compound with applications in organic synthesis and pharmaceutical research. Its molecular structure, featuring bromine substituents at both the phenyl and propiophenone moieties, enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, making it a valuable intermediate for constructing complex organic frameworks. The compound's high purity and well-defined bromination sites offer precise control in synthetic pathways, facilitating the development of tailored molecular architectures. Its stability under standard conditions ensures reliable handling and storage. Researchers utilize this compound in the synthesis of advanced materials, bioactive molecules, and specialized ligands due to its versatile reactivity and consistent performance.
3'-Bromo-3-(4-bromophenyl)propiophenone structure
898761-25-6 structure
商品名:3'-Bromo-3-(4-bromophenyl)propiophenone
CAS番号:898761-25-6
MF:C15H12Br2O
メガワット:368.063182830811
CID:4719059

3'-Bromo-3-(4-bromophenyl)propiophenone 化学的及び物理的性質

名前と識別子

    • 3'-bromo-3-(4-bromophenyl)propiophenone
    • 1-(3-bromophenyl)-3-(4-bromophenyl)propan-1-one
    • 3'-Bromo-3-(4-bromophenyl)propiophenone
    • インチ: 1S/C15H12Br2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-5,7-8,10H,6,9H2
    • InChIKey: WAZXRZVOMNGRFV-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)CCC(C1C=CC=C(C=1)Br)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 272
  • トポロジー分子極性表面積: 17.1

3'-Bromo-3-(4-bromophenyl)propiophenone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
206109-2g
3'-bromo-3-(4-bromophenyl)propiophenone
898761-25-6 97%
2g
£1013.00 2022-03-01
TRC
B099535-500mg
3'-Bromo-3-(4-bromophenyl)propiophenone
898761-25-6
500mg
$ 735.00 2022-06-07
TRC
B099535-250mg
3'-Bromo-3-(4-bromophenyl)propiophenone
898761-25-6
250mg
$ 440.00 2022-06-07
Fluorochem
206109-1g
3'-bromo-3-(4-bromophenyl)propiophenone
898761-25-6 97%
1g
£540.00 2022-03-01
Fluorochem
206109-5g
3'-bromo-3-(4-bromophenyl)propiophenone
898761-25-6 97%
5g
£2025.00 2022-03-01

3'-Bromo-3-(4-bromophenyl)propiophenone 関連文献

3'-Bromo-3-(4-bromophenyl)propiophenoneに関する追加情報

Introduction to 3'-Bromo-3-(4-bromophenyl)propiophenone (CAS No. 898761-25-6)

3'-Bromo-3-(4-bromophenyl)propiophenone, identified by the Chemical Abstracts Service Number (CAS No.) 898761-25-6, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, featuring a brominated aromatic ring and a propiophenone core, has garnered attention due to its versatile applications in medicinal chemistry and material science. The structural features of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The propiophenone moiety, characterized by its β-keto ester structure, is known for its reactivity in various chemical transformations. These include condensation reactions, Michael additions, and enolate-mediated processes, which are pivotal in constructing intricate molecular frameworks. The presence of bromine substituents at the 3' and 4' positions enhances the electrophilicity of the aromatic ring, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This dual functionality makes 3'-Bromo-3-(4-bromophenyl)propiophenone a strategic building block for synthetic chemists.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. The brominated aromatic compounds, including 3'-Bromo-3-(4-bromophenyl)propiophenone, have been extensively explored for their potential as pharmacological tools. For instance, studies have demonstrated the utility of such molecules in modulating enzyme activity and disrupting protein-protein interactions. The structural motif of this compound is particularly relevant in designing ligands that interact with specific binding pockets on target proteins.

One notable area of research involves the application of 3'-Bromo-3-(4-bromophenyl)propiophenone in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the bromine atoms and the electrophilic nature of the propiophenone group, researchers have synthesized derivatives that exhibit potent inhibitory effects on various kinases. These derivatives have shown promise in preclinical studies, highlighting the potential of 3'-Bromo-3-(4-bromophenyl)propiophenone as a lead compound for further drug development.

The synthesis of 3'-Bromo-3-(4-bromophenyl)propiophenone itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve multi-step sequences involving bromination and condensation reactions. However, recent advancements have enabled more efficient synthetic routes, often employing palladium-catalyzed cross-coupling reactions to construct the desired aromatic framework. These improvements not only enhance yield but also reduce the environmental impact by minimizing waste and optimizing reaction conditions.

The role of computational chemistry in studying 3'-Bromo-3-(4-bromophenyl)propiophenone cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of this compound in various chemical environments, aiding in the design of experiments and optimization of synthetic protocols. Additionally, computational studies have been instrumental in understanding its interaction with biological targets at a molecular level. This knowledge is crucial for rational drug design, ensuring that compounds like 3'-Bromo-3-(4-bromophenyl)propiophenone are optimized for efficacy and selectivity.

In conclusion, 3'-Bromo-3-(4-bromophenyl)propiophenone (CAS No. 898761-25-6) represents a fascinating compound with broad applications in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for developing novel therapeutic agents. As research continues to evolve, it is likely that new applications and derivatives will emerge, further solidifying its importance in the chemical community.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量